Cyclodrine

Description

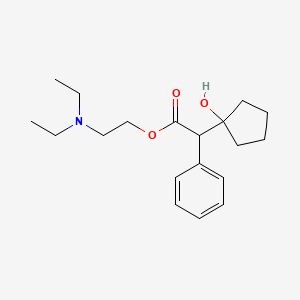

structure

Properties

CAS No. |

52109-93-0 |

|---|---|

Molecular Formula |

C19H29NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate |

InChI |

InChI=1S/C19H29NO3/c1-3-20(4-2)14-15-23-18(21)17(16-10-6-5-7-11-16)19(22)12-8-9-13-19/h5-7,10-11,17,22H,3-4,8-9,12-15H2,1-2H3 |

InChI Key |

LMKPHJYTFHAGHK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |

Synonyms |

cyclodrine Cyclopent G.T. 92 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Alpha-, Beta-, and Gamma-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the three native cyclodextrins: alpha-cyclodextrin (B1665218) (α-CD), beta-cyclodextrin (B164692) (β-CD), and gamma-cyclodextrin (B1674603) (γ-CD). Cyclodextrins are cyclic oligosaccharides derived from starch that have garnered significant interest in the pharmaceutical industry due to their ability to form inclusion complexes with a wide range of guest molecules, thereby modifying their properties.[1][2][3] This guide presents key quantitative data in a comparative format, details common experimental protocols for their characterization, and utilizes diagrams to illustrate fundamental concepts and workflows.

Core Physicochemical Properties

The defining characteristics of cyclodextrins are dictated by their unique torus-shaped molecular structure, which consists of glucopyranose units linked by α-1,4 glycosidic bonds.[1][4] This arrangement results in a hydrophilic outer surface and a hydrophobic inner cavity, enabling the encapsulation of nonpolar guest molecules in aqueous solutions. The three primary forms of cyclodextrins—alpha, beta, and gamma—are distinguished by the number of glucose units in their structure, which in turn influences their physical and chemical properties.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of alpha-, beta-, and gamma-cyclodextrin for easy comparison.

Table 1: Molecular and Structural Properties

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

| Number of Glucose Units | 6 | 7 | 8 |

| Molecular Formula | C₃₆H₆₀O₃₀ | C₄₂H₇₀O₃₅ | C₄₈H₈₀O₄₀ |

| Molecular Weight ( g/mol ) | 972.84 | 1134.98 | 1297.12 |

| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |

| Cavity Volume (ų) | 174 | 262 | 427 |

| Height of Torus (Å) | 7.9 | 7.9 | 7.9 |

| Outer Diameter (Å) | 14.6 | 15.4 | 17.5 |

Table 2: Solubility and Thermal Properties

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

| Water Solubility ( g/100 mL at 25°C) | 14.5 | 1.85 | 23.2 |

| Melting Point (°C) | ~278 (decomposition) | ~290-300 (decomposition) | ≥300 (decomposition) |

Experimental Protocols for Characterization

The characterization of cyclodextrins and their inclusion complexes is crucial for their application in drug development. The following sections detail the methodologies for key experiments.

Determination of Aqueous Solubility (Phase-Solubility Method)

The phase-solubility method, as described by Higuchi and Connors, is a widely used technique to determine the aqueous solubility of a drug in the presence of a complexing agent like cyclodextrin (B1172386) and to determine the stability constant of the resulting complex.

Methodology:

-

Preparation of Cyclodextrin Solutions: A series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 15 mM) are prepared.

-

Addition of Excess Drug: An excess amount of the poorly soluble drug is added to each cyclodextrin solution in stoppered flasks.

-

Equilibration: The flasks are agitated at a constant temperature (e.g., 25 ± 0.5°C) for a sufficient period (e.g., 72 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: Aliquots are withdrawn from each flask and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove the undissolved drug.

-

Quantification: The concentration of the dissolved drug in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry, at the drug's maximum absorbance wavelength. A blank containing the same concentration of cyclodextrin in water is used to nullify any potential absorbance from the cyclodextrin itself.

-

Data Analysis: A phase-solubility diagram is constructed by plotting the concentration of the dissolved drug against the concentration of the cyclodextrin. The type of curve obtained (e.g., A-type, B-type) provides information about the stoichiometry and solubility of the inclusion complex. For a 1:1 complex, the stability constant (Kc) can be calculated from the slope of the initial linear portion of the plot and the intrinsic solubility of the drug (S₀) using the Higuchi-Connors equation.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal properties of a substance, such as melting point and phase transitions. It is a valuable tool for confirming the formation of an inclusion complex, as the thermal behavior of the complex will differ from that of the individual components or a simple physical mixture.

Methodology:

-

Sample Preparation: Accurately weighed samples (typically 2-5 mg) of the individual drug, the cyclodextrin, their physical mixture, and the prepared inclusion complex are placed in aluminum DSC pans.

-

Instrumentation: The analysis is performed using a differential scanning calorimeter.

-

Heating Program: The samples are heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 350°C) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature.

-

Data Analysis: The resulting thermograms are analyzed. The disappearance or shift of the melting endotherm of the drug in the thermogram of the inclusion complex is a strong indication of complex formation.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials, including the water content of cyclodextrins and the degradation profiles of cyclodextrin complexes.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA sample pan.

-

Instrumentation: The analysis is carried out using a thermogravimetric analyzer.

-

Heating Program: The sample is heated at a controlled rate in a controlled atmosphere (e.g., inert or oxidative).

-

Data Acquisition: The instrument records the mass of the sample as a function of temperature.

-

Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The initial weight loss is typically attributed to the evaporation of water. The degradation of the cyclodextrin itself occurs at higher temperatures. The thermal stability of an inclusion complex can be compared to that of the individual components.

Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules and studying intermolecular interactions. In the context of cyclodextrins, NMR is used to confirm the formation of inclusion complexes and to determine the geometry of the host-guest interaction.

Methodology:

-

Sample Preparation: Solutions of the guest molecule, the cyclodextrin, and the inclusion complex are prepared in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., ROESY) NMR spectra are acquired.

-

Data Analysis: The formation of an inclusion complex is indicated by changes in the chemical shifts of the protons of both the host cyclodextrin and the guest molecule. The protons located within the cyclodextrin cavity (H-3 and H-5) typically show the most significant shifts upon inclusion of a guest molecule. Two-dimensional NMR techniques, such as ROESY, can provide through-space correlations between the protons of the host and guest, offering direct evidence of inclusion and information about the orientation of the guest molecule within the cyclodextrin cavity.

Visualizing Cyclodextrin Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to cyclodextrins.

Caption: Molecular Structures of Cyclodextrins

Caption: Formation of a Host-Guest Inclusion Complex

Caption: Experimental Workflow for Cyclodextrin-Drug Characterization

References

An In-depth Technical Guide to the Synthesis and Enzymatic Production of Cyclodextrins from Starch

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic conversion of starch.[1][2] These molecules are composed of α-1,4 glycosidic bonded glucose subunits arranged in a toroidal, or cone-like, shape.[1] The three primary types of cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, consisting of six, seven, and eight glucose units, respectively.[1] This unique structure, featuring a hydrophilic exterior and a hydrophobic interior, allows cyclodextrins to form inclusion complexes with a wide variety of hydrophobic guest molecules.[1] This property has led to their extensive use in the pharmaceutical, food, and chemical industries, particularly in drug delivery to enhance the solubility, stability, and bioavailability of therapeutic agents.

This guide provides a comprehensive overview of the synthesis and enzymatic production of cyclodextrins from starch, with a focus on the technical details relevant to researchers and professionals in drug development.

Enzymatic Production of Cyclodextrins

The industrial production of cyclodextrins is a multi-step enzymatic process that begins with starch as the raw material. The key enzyme in this process is Cyclodextrin (B1172386) Glycosyltransferase (CGTase).

The Core Enzyme: Cyclodextrin Glycosyltransferase (CGTase)

CGTase (EC 2.4.1.19) is a member of the α-amylase family of enzymes and is primarily produced by various bacterial species, most notably from the Bacillus genus. CGTase catalyzes four main reactions:

-

Cyclization: The primary reaction for CD production, where the enzyme cleaves a linear starch chain and joins the ends to form a cyclic dextrin (B1630399).

-

Coupling: The reverse of cyclization, where a cyclodextrin is opened and attached to a linear oligosaccharide.

-

Disproportionation: The transfer of a part of a linear oligosaccharide to another, resulting in oligosaccharides of different lengths.

-

Hydrolysis: A minor activity where starch chains are broken down into smaller linear fragments.

The ratio of α-, β-, and γ-cyclodextrins produced is highly dependent on the specific CGTase used, with different enzymes exhibiting distinct product specificities. CGTases are therefore often classified as α-CGTase, β-CGTase, or γ-CGTase based on the predominant cyclodextrin they synthesize.

The Production Workflow

The enzymatic production of cyclodextrins from starch generally follows a four-phase process:

-

Starch Liquefaction: The initial step involves the gelatinization and liquefaction of a starch suspension. This is typically achieved by heat treatment or with the use of α-amylase to reduce the viscosity of the starch slurry.

-

Enzymatic Conversion (Cyclization): After cooling the liquefied starch, CGTase is introduced to initiate the conversion of the linear dextrins into cyclodextrins. This step is critical and reaction conditions are optimized to maximize the yield of the desired cyclodextrin.

-

Complexation and Precipitation (for specific CD production): To enrich the production of a specific type of cyclodextrin, a "complexing agent" can be added. These agents, often organic solvents like toluene (B28343), acetone, or ethanol, form an insoluble complex with one type of cyclodextrin, causing it to precipitate out of the solution. This selective precipitation drives the enzymatic equilibrium towards the synthesis of the precipitated cyclodextrin.

-

Purification and Recovery: The final phase involves separating and purifying the cyclodextrins from the reaction mixture, which contains unreacted starch, linear dextrins, glucose, and the CGTase enzyme.

dot

Caption: General workflow for the enzymatic production of cyclodextrins from starch.

Detailed Experimental Protocols

General Protocol for Cyclodextrin Production

This protocol outlines a general laboratory-scale procedure for the production of a mixture of cyclodextrins.

Materials:

-

Starch (e.g., corn, potato, cassava)

-

α-amylase (thermostable)

-

Cyclodextrin Glycosyltransferase (CGTase)

-

Phosphate (B84403) buffer (pH 6.0-7.0)

-

Calcium chloride (CaCl₂)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Starch Slurry Preparation: Prepare a 10-30% (w/v) aqueous suspension of starch in phosphate buffer. Add a small amount of CaCl₂ to stabilize the α-amylase.

-

Liquefaction: Adjust the pH to the optimal range for the α-amylase (typically pH 6.0-7.0). Heat the slurry to a temperature between 85-105°C and add the thermostable α-amylase. Maintain this temperature for 1-2 hours to achieve liquefaction, characterized by a significant drop in viscosity.

-

Inactivation and Cooling: Stop the liquefaction reaction by lowering the pH (e.g., to 4.5 with HCl) and/or by heat inactivation of the α-amylase. Cool the resulting dextrin solution to the optimal temperature for the CGTase (typically 50-65°C).

-

Cyclization: Adjust the pH to the optimal range for the CGTase (often between pH 5.5 and 8.5). Add the CGTase to the dextrin solution and incubate for 24-48 hours with gentle agitation.

-

Enzyme Inactivation: Terminate the cyclization reaction by heating the mixture to a temperature that denatures the CGTase (e.g., >80°C for 15-30 minutes).

-

Initial Purification: Centrifuge or filter the reaction mixture to remove any insoluble material.

Selective Production of β-Cyclodextrin using a Complexing Agent

This protocol is an extension of the general procedure to selectively produce β-cyclodextrin.

Additional Materials:

-

Toluene (or other suitable complexing agent)

Procedure:

-

Follow steps 1-3 of the general protocol.

-

Cyclization and Complexation: After cooling the liquefied starch and adjusting the pH for the CGTase, add both the CGTase and toluene to the dextrin solution. The amount of toluene will depend on the scale of the reaction and should be optimized.

-

Incubate the mixture under the same conditions as the general protocol (24-48 hours at the optimal temperature for the CGTase). The β-cyclodextrin-toluene complex will precipitate out of the solution.

-

Recovery of the Complex: Collect the precipitate by centrifugation or filtration.

-

Dissociation of the Complex: The complex can be dissociated to recover the pure β-cyclodextrin. This is often achieved by steam distillation or by washing with a solvent that dissolves the complexing agent but not the β-cyclodextrin.

-

Final Purification: The recovered β-cyclodextrin can be further purified by recrystallization from water.

Purification of Cyclodextrins

The purification of cyclodextrins is a critical step to obtain high-purity products suitable for pharmaceutical applications. The method of purification depends on the type of cyclodextrin.

-

β-Cyclodextrin: Due to its relatively low water solubility (18.5 g/L at 25°C), β-CD can be readily purified by crystallization.

-

α- and γ-Cyclodextrins: These are much more soluble in water (145 g/L and 232 g/L at 25°C, respectively), making crystallization less effective. Therefore, more sophisticated and costly techniques are often employed for their purification, including:

-

Chromatography: Various chromatographic methods, such as affinity chromatography and ion-exchange chromatography, can be used to separate the different cyclodextrins.

-

Membrane Filtration: Techniques like ultrafiltration can be used to separate cyclodextrins from larger molecules like unreacted starch and enzymes. Hollow fiber membranes have also been explored for the separation of α-CD from β- and γ-CDs.

-

Solvent Precipitation: The addition of organic solvents can selectively precipitate the more soluble cyclodextrins.

-

For chemically modified cyclodextrins, purification often involves removing organic impurities generated during the synthesis. Activated carbon treatment is a common method for this purpose.

Quantitative Data Summary

The efficiency of cyclodextrin production is influenced by several factors, including the source of starch, the specific CGTase used, and the reaction conditions.

| Parameter | Typical Range/Value | Reference |

| Starch Concentration | 1-30% (w/v) | |

| CGTase Concentration | Varies depending on enzyme activity | |

| Reaction Temperature | 50-65°C | |

| Reaction pH | 5.5-8.5 | |

| Reaction Time | 24-48 hours | |

| β-CD Conversion Rate | Up to 72.63% (optimized) | |

| β-CD Yield | 28.22 g/L (optimized) |

Note: These values are indicative and can vary significantly based on the specific experimental setup.

The choice of starch source also impacts the yield and type of cyclodextrin produced. For instance, some studies have found that starches from roots and tubers are more accessible to CGTase action than seed starches.

Mechanism of CGTase Action

The catalytic mechanism of CGTase involves several key steps that are common to glycosyl-hydrolases. The cyclization reaction, which is the most important for CD synthesis, can be visualized as follows:

References

The Historical Development of Cyclodextrin Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodextrins, a family of cyclic oligosaccharides, have evolved from a scientific curiosity to indispensable tools in a myriad of scientific and industrial fields, most notably in drug development. Their unique ability to form inclusion complexes with a wide array of guest molecules has positioned them as critical excipients for enhancing the solubility, stability, and bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of the historical development of cyclodextrin (B1172386) research, detailing the key milestones, pivotal experiments, and the brilliant minds that have shaped our understanding of these remarkable macrocycles.

The Dawn of Discovery and the Era of Foundational Research (1891-1935)

The journey of cyclodextrins began in 1891 when the French pharmacist and chemist, Antoine Villiers, first described a crystalline substance he named "cellulosine".[1] He obtained this substance from the enzymatic degradation of potato starch by Bacillus amylobacter.[1] A few years later, the Austrian microbiologist Franz Schardinger is credited as the "Founding Father" of cyclodextrin chemistry for his systematic investigation of these compounds.[2] Schardinger successfully isolated the bacterium responsible for their production, which he named Bacillus macerans, and identified two distinct crystalline forms, which he called α-dextrin and β-dextrin.[2] These would later be known as α-cyclodextrin and β-cyclodextrin.

From 1911 to 1935, Hans Pringsheim in Germany became a leading figure in cyclodextrin research, demonstrating their capacity to form stable aqueous complexes with various organic compounds.[3] This period was characterized by fundamental explorations into the nature of these "Schardinger dextrins," although their precise chemical structure remained elusive.

Key Experimental Protocols

Villiers' Isolation of "Cellulosine" (1891):

While the exact, detailed protocol from Villiers' 1891 publication is not extensively documented in modern literature, the general methodology involved the fermentation of potato starch with a culture of what he identified as Bacillus amylobacter. It is now widely believed that this culture was likely contaminated with Bacillus macerans, the bacterium that produces the necessary cyclodextrin glycosyltransferase (CGTase) enzyme. The process would have broadly involved:

-

Preparation of Starch Medium: A suitable medium containing potato starch was prepared and sterilized.

-

Inoculation: The starch medium was inoculated with a culture of the bacterium.

-

Fermentation: The culture was allowed to ferment for a period, during which the bacterial enzymes would act on the starch.

-

Isolation and Crystallization: Following fermentation, the "cellulosine" was isolated from the culture broth, likely through a series of precipitation and crystallization steps to yield the observed crystalline product. From 1 kg of starch, Villiers obtained 3 g of this crystalline substance.

Schardinger's Production and Separation of α- and β-Dextrins (1903-1911):

Schardinger's work was more systematic and reproducible. His protocol for producing and separating the two dextrins he identified can be summarized as follows:

-

Isolation of Bacillus macerans: Schardinger isolated the specific bacterial strain capable of producing the crystalline dextrins from rotting potatoes. He developed methods to culture this bacterium in a controlled manner.

-

Enzymatic Degradation of Starch: A sterile mash of potato starch was inoculated with a pure culture of Bacillus macerans.

-

Incubation: The mixture was incubated under conditions optimal for the bacterium to produce the CGTase enzyme, which then converted the starch into a mixture of cyclodextrins.

Elucidation of Structure and the Rise of Inclusion Chemistry (1936-1970)

A pivotal moment in cyclodextrin research occurred in the mid-1930s when Karl Freudenberg and his colleagues elucidated the cyclic structure of these oligosaccharides, confirming that they were composed of glucose units linked in a ring. This discovery opened the door to a more profound understanding of their chemical properties. In the 1940s, Freudenberg and his team also discovered γ-cyclodextrin.

The period from 1950 to 1970 was marked by the exploration of their ability to form inclusion complexes, a concept extensively studied by Friedrich Cramer. In 1953, a landmark patent was filed by Freudenberg, Cramer, and Plieninger, which described the formation of inclusion compounds with physiologically active substances, highlighting their potential to protect molecules from oxidation and improve their properties. This laid the groundwork for the future application of cyclodextrins in the pharmaceutical industry.

Key Experimental Protocols

Enzymatic Production of Cyclodextrins (General Modernized Protocol):

The industrial production of cyclodextrins today is a refinement of the early enzymatic methods. A general protocol is as follows:

-

Starch Slurry Preparation: A suspension of starch (e.g., from corn or potato) in water is prepared.

-

Liquefaction: The starch slurry is gelatinized and liquefied by treatment with an α-amylase at elevated temperatures. This process breaks down the long starch chains into smaller linear dextrins.

-

Cyclization: The liquefied starch solution is cooled to an optimal temperature (typically 50-60 °C) and the pH is adjusted. Cyclodextrin glycosyltransferase (CGTase) from a suitable microbial source (e.g., Bacillus macerans or a genetically modified organism) is added. The CGTase catalyzes the intramolecular transglycosylation of the linear dextrins to form a mixture of α-, β-, and γ-cyclodextrins.

-

Separation and Purification:

-

Solvent Process: An organic complexing agent (e.g., toluene, cyclohexane) is added to selectively precipitate one type of cyclodextrin as an inclusion complex. The precipitate is then collected, and the complexing agent is removed to yield the pure cyclodextrin.

-

Non-Solvent Process: The different cyclodextrins are separated based on their varying water solubilities through techniques like fractional crystallization or chromatography.

-

-

Drying: The purified cyclodextrin is dried to a crystalline powder.

The Modern Era of Industrial Application and Advanced Research (1970-Present)

The 1970s marked the beginning of the industrial production of cyclodextrins, which made them more readily available and affordable for research and commercial applications. This led to an explosion in research, particularly in the pharmaceutical field. Scientists began to systematically explore the use of cyclodextrins to improve the formulation of poorly soluble drugs. The ability of cyclodextrins to enhance solubility, increase stability, and mask unpleasant tastes has since been leveraged in numerous commercial drug products.

The research landscape has continued to expand, with the development of chemically modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin) that exhibit enhanced solubility and safety profiles. More recently, cyclodextrins are being investigated for their potential as active pharmaceutical ingredients themselves and are being incorporated into sophisticated drug delivery systems like nanoparticles and hydrogels.

Quantitative Overview of Cyclodextrin Research

The growth of interest in cyclodextrin research is evident from the increasing number of scientific publications and patents over the decades.

| Time Period | Approximate Number of Publications | Key Research Focus |

| 1891-1950 | Very Few | Discovery, isolation, and initial characterization. |

| 1951-1970 | Limited | Elucidation of structure and basic inclusion chemistry. |

| 1971-1990 | Steady Increase | Industrial production begins, focus on pharmaceutical applications. |

| 1991-2010 | Exponential Growth | Development of modified cyclodextrins, advanced drug delivery. |

| 2011-Present | High Volume | Nanotechnology, active therapeutic roles, complex delivery systems. |

This table presents a qualitative trend based on available data; precise numbers can vary between databases.

A more granular look at patenting trends reveals a significant acceleration in the 21st century. Between 1983 and 2000, an average of 6.9 patents were filed per year. This number surged from 2001 to 2019, with an average increase of 58.7 patents annually, indicating a period of intense innovation.

Physicochemical Properties of Native Cyclodextrins

The three primary native cyclodextrins possess distinct physicochemical properties that dictate their suitability for various applications.

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

| Number of Glucose Units | 6 | 7 | 8 |

| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 |

| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |

| Cavity Volume (ų) | 174 | 262 | 427 |

| Water Solubility at 25°C ( g/100 mL) | 14.5 | 1.85 | 23.2 |

Data compiled from various sources.

Visualizing the Historical Development of Cyclodextrin Research

The following diagrams illustrate the key phases and relationships in the historical development of cyclodextrin research.

Caption: Historical Periods and Key Milestones in Cyclodextrin Research.

Caption: Logical Progression of Cyclodextrin Research.

Conclusion

The history of cyclodextrin research is a testament to the power of scientific inquiry, spanning over a century of discovery, elucidation, and application. From Villiers' initial serendipitous observation to the highly sophisticated drug delivery systems of today, the journey of cyclodextrins has been driven by the persistent efforts of numerous scientists. For researchers and professionals in drug development, a deep understanding of this historical context is invaluable. It not only provides a foundation for current applications but also inspires future innovations, ensuring that the remarkable properties of cyclodextrins will continue to be harnessed to address pressing challenges in medicine and beyond.

References

The Core of Encapsulation: A Technical Guide to Supramolecular Host-Guest Interactions of Cyclodextrins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of supramolecular chemistry governing cyclodextrin (B1172386) (CD) host-guest interactions. Cyclodextrins, a family of cyclic oligosaccharides, have emerged as pivotal tools in pharmaceutical sciences and beyond, primarily due to their ability to form non-covalent inclusion complexes with a wide array of guest molecules. This guide provides a comprehensive overview of the structural and thermodynamic basis of these interactions, detailed experimental protocols for their characterization, and quantitative data to support formulation and development decisions.

Fundamentals of Cyclodextrin Host-Guest Interactions

Cyclodextrins are produced through the enzymatic degradation of starch and are typically composed of 6, 7, or 8 D-glucopyranose units linked by α-1,4 glycosidic bonds, forming α-CD, β-CD, and γ-CD, respectively.[1][2] Structurally, they resemble a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity.[3] This unique architecture is the cornerstone of their ability to encapsulate guest molecules.

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is enveloped within the cyclodextrin cavity. This process is not reliant on the formation of covalent bonds but is instead driven by a combination of non-covalent interactions.[4] The primary driving force is the hydrophobic effect, where enthalpy-rich water molecules are displaced from the non-polar cavity by a less polar guest molecule, leading to an increase in entropy.[4] Other contributing forces include van der Waals interactions, hydrogen bonding, and the relief of high-energy water molecules from the CD cavity. The stability of the resulting complex is dictated by the size and shape complementarity between the host and guest, as well as the polarity of the guest molecule.

The stoichiometry of these complexes is most commonly 1:1 (one host to one guest), but other ratios such as 1:2, 2:1, and 2:2 have also been observed, particularly with larger or more complex guest molecules.

Quantitative Analysis of Host-Guest Binding

The affinity between a cyclodextrin and a guest molecule is quantified by the binding constant (Ka) or the dissociation constant (Kd), where Ka = 1/Kd. A higher Ka value indicates a more stable complex. The thermodynamic parameters of binding, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide deeper insights into the nature of the interaction. These parameters can be determined experimentally using techniques such as Isothermal Titration Calorimetry (ITC).

Table 1: Binding Constants (Ka) for Various β-Cyclodextrin Host-Guest Complexes

| Guest Molecule | Cyclodextrin Derivative | Binding Constant (Ka) (M⁻¹) | Temperature (°C) | Method | Reference |

| Daidzein | β-CD | 1:1 complex | 30 | NMR | |

| Puerarin | β-CD | 1:1 complex | Not Specified | NMR | |

| Scutellarin | β-CD | 634 | 25 | UV-Vis, NMR | |

| Scutellarin | HP-β-CD | 1925 | 25 | UV-Vis, NMR | |

| Scutellarin | α-CD | 210 | 25 | UV-Vis, NMR | |

| Rutin | β-CD | 275.5 | Not Specified | Phase Solubility | |

| Rutin | HP-β-CD | 442.5 | Not Specified | Phase Solubility | |

| Rutin | DM-β-CD | 1012.4 | Not Specified | Phase Solubility | |

| Pipemidic Acid (pH 4.6) | β-CD | 215.2 | Not Specified | UV-Vis Titration | |

| Pipemidic Acid (pH 6.8) | β-CD | 79.7 | Not Specified | UV-Vis Titration | |

| Pipemidic Acid (pH 8.6) | β-CD | 90.7 | Not Specified | UV-Vis Titration |

Table 2: Thermodynamic Parameters for Selected Cyclodextrin Host-Guest Interactions

| Host | Guest | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Stoichiometry (N) | Temperature (°C) | Reference |

| β-CD | trans-4-methylcyclohexanol | -19.6 ± 0.1 | -28.5 ± 0.2 | -8.9 | 0.99 ± 0.01 | 27 | |

| 6-OTs-β-CD | trans-4-methylcyclohexanol | -17.8 ± 0.1 | -34.8 ± 0.4 | -17.0 | 0.88 ± 0.01 | 27 | |

| 6-NH3+-β-CD | trans-4-methylcyclohexanol | -18.2 ± 0.1 | -26.9 ± 0.2 | -8.7 | 0.98 ± 0.01 | 27 | |

| 3-NH3+-β-CD | trans-4-methylcyclohexanol | -12.3 ± 0.1 | -28.9 ± 0.5 | -16.6 | 0.70 ± 0.01 | 27 | |

| β-CD | R-Rimantadine | -27.8 ± 0.1 | -21.4 ± 0.1 | 6.4 | 1.00 ± 0.01 | 27 | |

| 6-OTs-β-CD | R-Rimantadine | -27.7 ± 0.1 | -28.0 ± 0.2 | -0.3 | 0.96 ± 0.01 | 27 | |

| 6-NH3+-β-CD | R-Rimantadine | -27.1 ± 0.1 | -21.7 ± 0.2 | 5.4 | 0.99 ± 0.01 | 27 | |

| 3-NH3+-β-CD | R-Rimantadine | -22.7 ± 0.1 | -23.7 ± 0.2 | -1.0 | 0.96 ± 0.01 | 27 |

Experimental Protocols for Characterization

A multi-faceted approach is often necessary to fully characterize cyclodextrin inclusion complexes. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of Ka, ΔH, and the stoichiometry (n) of the interaction in a single experiment. From these values, ΔG and ΔS can be calculated.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the host (cyclodextrin) and the guest molecule in the same buffer to minimize heats of dilution.

-

The concentration of the reactants should be carefully chosen. A general guideline is to have the concentration of the macromolecule in the cell be 10-100 times the Kd.

-

Degas the solutions to prevent air bubbles from interfering with the measurement.

-

-

Instrument Setup:

-

Set the experimental temperature.

-

Load the guest molecule solution into the injection syringe and the cyclodextrin solution into the sample cell.

-

Equilibrate the system to a stable baseline.

-

-

Titration:

-

Perform a series of small, sequential injections of the guest solution into the cyclodextrin solution.

-

The heat change associated with each injection is measured. As the cyclodextrin becomes saturated with the guest, the heat change per injection decreases.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to cyclodextrin.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for confirming the formation of an inclusion complex and for elucidating the geometry of the complex in solution. Changes in the chemical shifts of the protons of both the host and guest molecules upon complexation provide direct evidence of their interaction.

Methodology:

-

Sample Preparation:

-

Prepare a series of NMR samples with a constant concentration of either the host or the guest and varying concentrations of the other component in a suitable deuterated solvent (e.g., D₂O).

-

For Job's plot analysis to determine stoichiometry, prepare a series of samples where the mole fraction of the host and guest varies while the total molar concentration remains constant.

-

-

¹H NMR Spectra Acquisition:

-

Acquire ¹H NMR spectra for each sample.

-

The protons on the inner surface of the cyclodextrin cavity (H3 and H5) are particularly sensitive to the presence of a guest molecule and typically show an upfield shift upon complexation due to the anisotropic shielding effect of the guest.

-

Protons of the guest molecule that are encapsulated within the CD cavity will also experience a change in their chemical environment and exhibit shifts in their resonance frequencies.

-

-

2D NMR (ROESY/NOESY):

-

To determine the specific orientation of the guest within the host cavity, 2D NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed.

-

These experiments detect through-space correlations between protons that are in close proximity (< 5 Å), providing direct evidence of which parts of the guest molecule are interacting with the inner protons of the cyclodextrin.

-

-

Data Analysis:

-

Analyze the changes in chemical shifts (Δδ) as a function of the titrant concentration to determine the binding constant.

-

Analyze the cross-peaks in the 2D NMR spectra to construct a model of the inclusion complex.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study host-guest interactions, particularly when the guest molecule is fluorescent or when a fluorescent probe is displaced from the cyclodextrin cavity by the guest of interest.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the fluorescent guest molecule at a constant concentration.

-

Prepare a series of solutions with increasing concentrations of the cyclodextrin.

-

-

Fluorescence Measurements:

-

Measure the fluorescence emission spectrum of the guest molecule in the absence and presence of the cyclodextrin.

-

The inclusion of a fluorescent guest into the less polar environment of the cyclodextrin cavity often leads to an enhancement of its fluorescence intensity and a blue shift in the emission maximum.

-

-

Data Analysis (for direct titration):

-

Plot the change in fluorescence intensity as a function of the cyclodextrin concentration.

-

Fit the data to a binding isotherm (e.g., the Benesi-Hildebrand equation) to calculate the binding constant.

-

Methodology (for competitive binding assay):

-

Sample Preparation:

-

Prepare a solution containing a fluorescent probe that is known to bind to the cyclodextrin.

-

Prepare a series of solutions containing the fluorescent probe-cyclodextrin complex and increasing concentrations of the non-fluorescent guest molecule.

-

-

Fluorescence Measurements:

-

Measure the fluorescence emission of the probe in each sample.

-

As the non-fluorescent guest displaces the fluorescent probe from the cyclodextrin cavity, a decrease in the fluorescence intensity of the probe will be observed.

-

-

Data Analysis:

-

Analyze the quenching of the probe's fluorescence to determine the binding affinity of the non-fluorescent guest.

-

Visualizing Key Processes and Workflows

Diagrams are essential for conceptualizing the complex processes involved in cyclodextrin host-guest chemistry. The following are Graphviz (DOT language) scripts for generating key diagrams.

Formation of a 1:1 Inclusion Complex

Caption: Schematic of the reversible formation of a 1:1 host-guest inclusion complex.

Experimental Workflow for Characterization

Caption: Workflow for the comprehensive characterization of cyclodextrin inclusion complexes.

Cyclodextrin-Enhanced Drug Delivery Mechanism

Caption: Mechanism of cyclodextrin-mediated enhancement of drug delivery and bioavailability.

Conclusion

The ability of cyclodextrins to form stable inclusion complexes with a variety of guest molecules makes them invaluable tools in drug development and other scientific fields. A thorough understanding of the principles governing these host-guest interactions, coupled with robust experimental characterization, is essential for their effective application. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and scientists to harness the full potential of cyclodextrin-based supramolecular systems. The continued exploration of these interactions will undoubtedly lead to further innovations in drug delivery, formulation science, and beyond.

References

Navigating In Vivo Studies: A Toxicological Guide to Native Cyclodextrins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Native cyclodextrins (CDs)—α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin—are cyclic oligosaccharides widely utilized in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients. While generally regarded as safe (GRAS) for oral administration due to poor absorption from the gastrointestinal tract, their toxicological profile, particularly via parenteral routes, warrants careful consideration in preclinical in vivo studies. This technical guide provides a comprehensive overview of the toxicological profile of native cyclodextrins, focusing on key safety endpoints, detailed experimental methodologies based on international guidelines, and mechanistic insights into observed toxicities. Quantitative data are presented for clear comparison, and logical workflows are visualized to aid in experimental design and data interpretation.

Comparative Toxicological Overview

The toxicity of native cyclodextrins is primarily dependent on the route of administration. Orally, they exhibit very low toxicity as they are minimally absorbed.[1] However, when administered parenterally, they gain direct access to systemic circulation, leading to potential organ toxicities, most notably nephrotoxicity with β-cyclodextrin.[1] The general order of toxicity for native cyclodextrins is β-CD > α-CD > γ-CD.[2]

Diagram: Comparative Toxicity Logic

Caption: Logical flow of cyclodextrin (B1172386) toxicity based on administration route.

Acute and Chronic Toxicity Data

Quantitative toxicity data, including median lethal dose (LD50) and No-Observed-Adverse-Effect-Level (NOAEL), are critical for dose selection in preclinical studies. The following tables summarize key values for the native cyclodextrins.

Table 1: Acute Toxicity (LD50)

| Cyclodextrin | Species | Route | LD50 (mg/kg) | Reference(s) |

| α-Cyclodextrin | Rat | Oral | >5,000 | [3] |

| Rat | Intravenous | 1,000 | [1] | |

| β-Cyclodextrin | Rat | Oral | >5,000 | |

| Dog | Oral | >5,000 | ||

| Rat | Intravenous | 788 | ||

| γ-Cyclodextrin | Rat | Oral | >8,000 | |

| Rat | Intravenous | >3,750 |

Table 2: Subchronic and Chronic Oral Toxicity (NOAEL)

| Cyclodextrin | Species | Duration | NOAEL (mg/kg/day) | Reference(s) |

| α-Cyclodextrin | Rat | 13 weeks | >20% in diet (~10,000) | |

| Dog | 13 weeks | ~10,000 | ||

| β-Cyclodextrin | Rat | 52 weeks | 654 (males), 864 (females) | |

| Dog | 52 weeks | 1,831 (males), 1,967 (females) | ||

| γ-Cyclodextrin | Rat | 13 weeks | >20% in diet (~12,000) | |

| Dog | 13 weeks | ~8,000 |

Key Toxicological Endpoints

Nephrotoxicity of β-Cyclodextrin

Parenteral administration of β-cyclodextrin is associated with dose-dependent nephrotoxicity. This is the primary toxicity concern for systemically administered β-CD. The mechanism involves the accumulation of the cyclodextrin in the proximal convoluted tubules. Due to its low aqueous solubility, β-cyclodextrin can precipitate and form microcrystals within the lysosomes of tubular cells, leading to vacuolization, lysosomal swelling, and ultimately cell death (necrosis).

Caption: Pathological cascade of β-cyclodextrin-induced kidney injury.

Hemolytic Activity

Cyclodextrins can induce hemolysis, particularly in vitro, by extracting components like cholesterol and phospholipids (B1166683) from erythrocyte membranes. This disrupts membrane integrity, leading to cell lysis. The hemolytic potential generally follows the order β-CD > α-CD > γ-CD, which correlates with their affinity for membrane lipids. However, the in vivo toxicological significance of this effect is often considered negligible at typical parenteral doses, as plasma components can mitigate the hemolytic activity.

Genotoxicity and Carcinogenicity

Native cyclodextrins have been extensively studied and are generally considered non-genotoxic and non-carcinogenic.

-

Genotoxicity: Standard genotoxicity tests, including the bacterial reverse mutation assay (Ames test) and in vivo micronucleus tests, have yielded negative results for α-, β-, and γ-cyclodextrin.

-

Carcinogenicity: Long-term carcinogenicity studies in rodents with dietary administration of β-cyclodextrin did not show any treatment-related carcinogenic effects. Given the rapid metabolism of γ-cyclodextrin to glucose and the lack of genotoxicity for all native CDs, they are not considered to pose a carcinogenic risk.

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have shown no significant adverse effects for native cyclodextrins.

-

α-Cyclodextrin: No teratogenic, embryotoxic, or fetotoxic effects were observed in rats or rabbits at dietary concentrations up to 20%.

-

β-Cyclodextrin: A three-generation study in rats showed no permanent defects or indications of developmental toxicity.

-

γ-Cyclodextrin: Embryotoxicity and teratogenicity studies in rats and rabbits demonstrated no toxicological effects.

Experimental Protocols

The toxicological evaluation of cyclodextrins follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Diagram: General Workflow for a 90-Day Oral Toxicity Study (OECD 408)

Caption: Standard workflow for a subchronic rodent toxicity study.

Repeated-Dose Oral Toxicity (e.g., OECD 408 - 90-Day Study)

-

Objective: To determine the effects of repeated oral exposure, identify target organs, and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Test System: Typically Wistar or Sprague-Dawley rats (at least 10 males and 10 females per group).

-

Procedure: The test substance is administered daily for 90 days via oral gavage, in the diet, or in drinking water. At least three dose levels plus a control group are used.

-

Observations: Daily clinical observations for signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Clinical and Gross Pathology: At termination, blood is collected for hematology and clinical biochemistry analysis. All animals undergo a full necropsy, and major organs are weighed.

-

Histopathology: A comprehensive set of tissues from control and high-dose animals is examined microscopically. Any target organs identified are also examined in the lower-dose groups.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Objective: To detect gene mutations (point mutations and frameshifts) induced by the test substance.

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid required by the bacterial strain.

-

Endpoint: The number of revertant colonies (colonies that have mutated and can now synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts in vivo.

-

Test System: Typically mice or rats (at least 5 animals per sex per group).

-

Procedure: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels. Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after dosing).

-

Endpoint: Smears are prepared and stained to visualize micronuclei in newly formed (polychromatic) erythrocytes. An increase in the frequency of micronucleated erythrocytes in treated animals indicates that the substance is genotoxic (clastogenic or aneugenic).

Prenatal Developmental Toxicity Study (OECD 414)

-

Objective: To assess the effects of exposure during pregnancy on the dam and the developing embryo and fetus.

-

Test System: Typically pregnant rats or rabbits (sufficient to yield ~20 pregnant females per group at termination).

-

Procedure: The test substance is administered daily, usually by oral gavage, from implantation to the day before cesarean section.

-

Endpoints: Maternal observations include clinical signs, body weight, and food consumption. At termination, uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Regulatory Status

Alpha-, beta-, and gamma-cyclodextrin (B1674603) are listed by the U.S. Food and Drug Administration (FDA) as Generally Recognized As Safe (GRAS) for use as food ingredients, which supports their safety profile for oral administration. Their use as pharmaceutical excipients is well-established in numerous marketed products globally.

Conclusion

The native cyclodextrins—alpha, beta, and gamma—possess a favorable toxicological profile, particularly for oral applications. Their low oral toxicity is a direct consequence of their limited absorption from the gastrointestinal tract. For parenteral applications, which are common in drug delivery, a thorough understanding of their potential for systemic toxicity is crucial. β-cyclodextrin presents the most significant concern due to dose-dependent nephrotoxicity, a factor that must be carefully managed in formulation development. In contrast, γ-cyclodextrin exhibits the highest systemic tolerance. All three native cyclodextrins are considered non-genotoxic, non-carcinogenic, and pose no risk to reproduction or development at relevant exposure levels. By adhering to established toxicological testing protocols, researchers can confidently assess the safety of cyclodextrin-containing formulations and select the appropriate cyclodextrin for their specific in vivo application.

References

- 1. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavior of alpha-, beta-, and gamma-cyclodextrins and their derivatives on an in vitro model of blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety assessment of gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Assembly and Aggregation Behavior of Cyclodextrins in Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclodextrins (CDs), a family of cyclic oligosaccharides, are widely utilized in the pharmaceutical sciences for their ability to form inclusion complexes with a variety of drug molecules, thereby enhancing solubility, stability, and bioavailability. However, beyond this well-known host-guest chemistry, cyclodextrins exhibit a complex self-assembly and aggregation behavior in aqueous solutions. This aggregation can significantly impact formulation properties, including viscosity and turbidity, and may influence the therapeutic efficacy and safety of cyclodextrin-containing drug products. This technical guide provides a comprehensive overview of the fundamental principles governing the self-assembly and aggregation of cyclodextrins, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Introduction to Cyclodextrin (B1172386) Self-Assembly

Cyclodextrins are composed of α-(1→4)-linked D-glucopyranose units, forming a truncated cone-like structure with a hydrophilic exterior and a hydrophobic interior cavity.[1][2] The most common native cyclodextrins are α-cyclodextrin (α-CD), β-cyclodextrin (β-CD), and γ-cyclodextrin (γ-CD), consisting of six, seven, and eight glucose units, respectively.[2] While individual cyclodextrin molecules are water-soluble, they have a tendency to self-assemble into supramolecular aggregates in aqueous solutions, a phenomenon driven by a complex interplay of intermolecular forces.[3] This behavior is particularly pronounced for the natural cyclodextrins, with their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibiting a reduced tendency for aggregation.[4]

The formation of these aggregates is a concentration-dependent process, and above a certain concentration, known as the critical aggregation concentration (CAC), the formation of larger, nano-sized and even micro-sized particles occurs. These aggregates are not static entities but exist in a dynamic equilibrium with monomeric cyclodextrins. The presence of guest molecules, such as drugs, can further influence this equilibrium, often promoting the formation of larger aggregates of drug/cyclodextrin complexes.

Driving Forces and Influencing Factors

The self-assembly of cyclodextrins is a spontaneous process governed by non-covalent interactions. The primary driving forces include:

-

Hydrogen Bonding: A network of intermolecular hydrogen bonds between the hydroxyl groups on the rims of adjacent cyclodextrin molecules is a major contributor to the formation of aggregates.

-

Hydrophobic Interactions: The hydrophobic cavity of cyclodextrins can interact with nonpolar parts of neighboring cyclodextrin molecules, contributing to the overall stability of the aggregate structure.

-

Van der Waals Forces: These weak, short-range attractive forces also play a role in the close packing of cyclodextrin molecules within an aggregate.

Several factors can influence the extent and nature of cyclodextrin aggregation:

-

Type of Cyclodextrin: The size of the cyclodextrin cavity and the number of hydroxyl groups influence its aggregation propensity. For instance, β-cyclodextrin is known to have a higher tendency to aggregate compared to α-cyclodextrin.

-

Concentration: As the concentration of cyclodextrin in solution increases, the equilibrium shifts towards the formation of larger aggregates.

-

Temperature: Temperature can affect the strength of hydrogen bonds and hydrophobic interactions, thereby influencing the aggregation process.

-

pH: Changes in pH can alter the ionization state of the hydroxyl groups, with high pH values leading to increased solubility and reduced aggregation due to electrostatic repulsion.

-

Presence of Guest Molecules: The formation of inclusion complexes with drug molecules can significantly enhance the aggregation of cyclodextrins. The physicochemical properties of the guest, such as hydrophobicity and size, play a crucial role.

-

Presence of Other Excipients: The addition of other formulation components, such as polymers or salts, can either promote or inhibit cyclodextrin aggregation.

Below is a diagram illustrating the logical relationships between the factors influencing cyclodextrin aggregation.

Caption: Factors influencing the self-assembly and aggregation of cyclodextrins in solution.

Quantitative Data on Cyclodextrin Aggregation

The following tables summarize key quantitative data related to the aggregation behavior of various cyclodextrins.

Table 1: Critical Aggregation Concentrations (CAC) of Cyclodextrins in Aqueous Solution

| Cyclodextrin | Method | CAC (mg/mL) | CAC (% w/v) | Reference |

| α-Cyclodextrin | Permeation | - | 1.19 ± 0.17 | |

| α-Cyclodextrin | Various | 25 | 2.5 | |

| β-Cyclodextrin | Permeation | - | 0.69 ± 0.05 | |

| β-Cyclodextrin | Various | 8 | 0.8 | |

| γ-Cyclodextrin | Permeation | - | 0.93 ± 0.04 | |

| γ-Cyclodextrin | Various | 9 | 0.9 | |

| HP-β-CD | Various | 118 | 11.8 | |

| HP-β-CD | DLS & ¹H NMR | ~20 | ~2.0 | |

| HP-γ-CD | DLS & ¹H NMR | ~20 | ~2.0 | |

| SBE-β-CD | DLS & ¹H NMR | ~20 | ~2.0 |

Table 2: Hydrodynamic Size of Cyclodextrin Aggregates

| Cyclodextrin | Method | Hydrodynamic Radius (nm) | Hydrodynamic Diameter (nm) | Reference |

| α-CD | DLS | 110 - 230 | 220 - 460 | |

| β-CD | DLS | ~90 (minimum) | ~180 (minimum) | |

| β-CD | DLS | - | ~200 | |

| γ-CD | DLS | >60 | >120 | |

| HP-β-CD | DLS | - | 80 - 800 |

Table 3: Thermodynamic Parameters of Cyclodextrin Self-Assembly

| Cyclodextrin | Model | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |

| HP-β-CD | Isodesmic & K₂-K | Spontaneous | Exothermic | Favorable | |

| HP-γ-CD | Isodesmic & K₂-K | Spontaneous | Exothermic | Favorable | |

| SBE-β-CD | Isodesmic & K₂-K | Spontaneous | Exothermic | Favorable |

Note: The thermodynamic parameters indicate that the aggregation process for these modified cyclodextrins is spontaneous and driven by favorable enthalpy and entropy changes. The aggregation is a cooperative process where the initial step is less favorable than subsequent steps.

Experimental Protocols for Characterization

A variety of analytical techniques can be employed to characterize the self-assembly and aggregation of cyclodextrins. The following sections provide detailed methodologies for key experiments.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.

Principle: The technique is based on the analysis of the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations in scattered light intensity. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter of the particles.

Methodology:

-

Sample Preparation:

-

Prepare a series of cyclodextrin solutions in high-purity water or an appropriate buffer at various concentrations, both below and above the expected CAC.

-

If studying the effect of a guest molecule, prepare solutions with a constant concentration of the guest and varying concentrations of the cyclodextrin.

-

Filter all solutions through a 0.22 µm syringe filter to remove dust and other extraneous particles.

-

Ensure the sample is visually clear to slightly hazy. Highly turbid samples may need to be diluted to avoid multiple scattering effects.

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow it to stabilize.

-

Set the measurement temperature, typically 25 °C.

-

Select the appropriate measurement parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and data acquisition time.

-

-

Measurement:

-

Rinse the cuvette with filtered solvent and then with the sample solution.

-

Fill the cuvette with the sample solution and place it in the instrument's sample holder.

-

Allow the sample to equilibrate to the set temperature for at least 5 minutes.

-

Initiate the measurement. Typically, multiple runs are performed and averaged to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will generate an autocorrelation function from the scattered light intensity fluctuations.

-

This function is then analyzed using algorithms such as the cumulants method to obtain the z-average hydrodynamic diameter and the polydispersity index (PDI).

-

More advanced algorithms can provide a particle size distribution.

-

Plot the z-average diameter or the scattering intensity as a function of cyclodextrin concentration to determine the CAC, which is often observed as a sharp increase in particle size or intensity.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying the thermodynamics of intermolecular interactions, including self-assembly processes.

Principle: ITC directly measures the heat change that occurs when two molecules interact. In a typical experiment, a solution of one component (the titrant) is injected into a solution of the other component (the titrand) in a sample cell. The heat released or absorbed upon each injection is measured, providing information on the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare degassed solutions of the cyclodextrin in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation.

-

For self-assembly studies, a dilution experiment can be performed where a concentrated cyclodextrin solution is injected into the buffer-filled sample cell.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells.

-

Set the desired experimental temperature.

-

Fill the reference cell with the same buffer used for the sample.

-

-

Measurement:

-

Load the cyclodextrin solution into the injection syringe (titrant) and the buffer or a dilute cyclodextrin solution into the sample cell (titrand).

-

Perform a series of small, sequential injections of the titrant into the titrand while stirring.

-

The instrument records the heat change after each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the two components.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a self-assembly model) to determine the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution and can be used to study cyclodextrin aggregation.

Principle: Changes in the chemical environment of atomic nuclei upon aggregation lead to changes in their NMR signals (chemical shifts, relaxation times, and diffusion coefficients). By monitoring these changes, the onset of aggregation and the nature of the intermolecular interactions can be investigated.

Methodology:

-

Sample Preparation:

-

Prepare a series of cyclodextrin solutions in a deuterated solvent (e.g., D₂O) at various concentrations.

-

Add a known concentration of an internal standard for quantitative analysis if required.

-

-

¹H NMR Experiments:

-

Acquire ¹H NMR spectra for each concentration.

-

Monitor the chemical shifts of the cyclodextrin protons (particularly H-3 and H-5 located inside the cavity, and H-2 and H-4 on the exterior). A significant change or broadening of the signals can indicate aggregation.

-

The CAC can be estimated from a plot of chemical shift versus concentration, where a break in the curve may be observed.

-

-

Diffusion-Ordered Spectroscopy (DOSY):

-

DOSY experiments measure the diffusion coefficients of molecules in solution.

-

Monomeric cyclodextrins will have a faster diffusion coefficient than larger aggregates.

-

By measuring the diffusion coefficient as a function of concentration, the formation of slower-diffusing aggregates can be detected.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy (e.g., ROESY):

-

ROESY experiments can detect through-space interactions between protons that are in close proximity (< 5 Å).

-

Intermolecular NOEs between protons of different cyclodextrin molecules can provide direct evidence of aggregation and information about the spatial arrangement of the molecules within the aggregate.

-

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of cyclodextrin aggregates.

Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device.

Methodology:

-

Sample Preparation (Negative Staining):

-

Place a drop of the cyclodextrin solution onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the sample to adsorb for a few minutes.

-

Wick away the excess liquid with filter paper.

-

Apply a drop of a heavy metal staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a few seconds to a minute.

-

Wick away the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Insert the prepared grid into the TEM.

-

Operate the microscope at an appropriate accelerating voltage.

-

Focus the electron beam on the sample and acquire images at different magnifications.

-

-

Data Analysis:

-

The images will show the cyclodextrin aggregates as lighter areas against a dark background of the stain.

-

Use image analysis software to measure the size and analyze the morphology of the observed aggregates.

-

The following diagram illustrates a general experimental workflow for characterizing cyclodextrin aggregation.

Caption: A typical experimental workflow for the characterization of cyclodextrin aggregation.

Conclusion

The self-assembly and aggregation of cyclodextrins in solution is a critical aspect to consider during the development of pharmaceutical formulations. A thorough understanding of the driving forces, influencing factors, and quantitative parameters associated with this phenomenon is essential for ensuring product quality, stability, and performance. The experimental protocols detailed in this guide provide a robust framework for researchers and scientists to characterize the aggregation behavior of cyclodextrins and their complexes, ultimately leading to the rational design of safe and effective drug delivery systems. The use of orthogonal techniques is highly recommended to gain a comprehensive understanding of these complex supramolecular systems.

References

The Dual Nature of Cyclodextrins: A Technical Guide to Harnessing the Hydrophobic Cavity and Hydrophilic Exterior for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclodextrins (CDs), a family of cyclic oligosaccharides, have emerged as pivotal enabling excipients in the pharmaceutical industry. Their unique molecular structure, characterized by a hydrophobic inner cavity and a hydrophilic outer surface, allows them to form non-covalent inclusion complexes with a wide array of poorly water-soluble drug molecules. This encapsulation profoundly alters the physicochemical properties of the guest drug, leading to significant improvements in solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the fundamental roles of cyclodextrin's distinct domains, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in leveraging these versatile molecules for innovative drug formulation and delivery.

The Core Principle: A Dichotomy of Affinities

Cyclodextrins are composed of glucopyranose units linked in a toroidal fashion, creating a truncated cone-like structure. This arrangement gives rise to their dual nature:

-

The Hydrophobic Cavity: The interior of the cyclodextrin (B1172386) torus is lined with the glycosidic oxygen bridges and hydrogen atoms of the glucose units. This creates a non-polar, lipophilic environment. This cavity is capable of encapsulating whole drug molecules or specific hydrophobic moieties of a drug that are sterically compatible with the cavity dimensions. The primary driving force for this inclusion is the displacement of high-energy water molecules from the cavity, which is an entropically favorable process.[1] Van der Waals forces and hydrophobic interactions are the predominant forces governing the stability of the inclusion complex.[2]

-

The Hydrophilic Exterior: The outer surface of the cyclodextrin molecule is adorned with primary and secondary hydroxyl groups. These hydroxyl groups readily form hydrogen bonds with water molecules, rendering the cyclodextrin molecule and, consequently, the drug-cyclodextrin inclusion complex, water-soluble.[3][4] This hydrophilic shell effectively masks the hydrophobicity of the encapsulated drug, presenting a water-soluble entity to the aqueous environment.

This unique architecture is the foundation of cyclodextrin's utility in overcoming the challenges associated with poorly soluble drugs, which constitute a significant portion of new chemical entities in drug discovery pipelines.[5]

Quantitative Insights into Cyclodextrin-Mediated Enhancements

The formation of an inclusion complex with a cyclodextrin can dramatically improve the aqueous solubility and dissolution rate of a hydrophobic drug. The extent of this enhancement is quantifiable and is a critical parameter in formulation development.

Table 1: Enhancement of Aqueous Solubility of Various Drugs by Cyclodextrin Complexation

| Drug | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement (Fold Increase) | Reference |

| Paclitaxel | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:2 | Up to 500 | |

| Itraconazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:3 | 27 | |

| Mefenamic Acid | β-cyclodextrin (β-CD) | 2:1 | Significant improvement | |

| Celecoxib | β-cyclodextrin (β-CD) | 1:1 | Significant improvement | |

| Cinnarizine | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Significant improvement |

Table 2: Binding Constants of Drug-Cyclodextrin Complexes

| Drug | Cyclodextrin | Binding Constant (K) (M⁻¹) | Technique | Reference |

| Econazole | α-cyclodextrin | 1780 ± 300 | Phase-Distribution | |

| Econazole | β-cyclodextrin | 4080 ± 500 | Phase-Distribution | |

| Econazole | 2,6-di-O-methyl-β-cyclodextrin | 29300 ± 2200 | Phase-Distribution | |

| Celecoxib | β-cyclodextrin | 881.5 | Phase Solubility | |

| Diltiazem HCl | β-cyclodextrin | 819.13 | Phase Solubility | |

| 1-Adamantylamine | β-cyclodextrin | - | Isothermal Titration Calorimetry |

Visualizing the Mechanism of Action

The process of molecular encapsulation and its subsequent effect on drug delivery can be conceptually illustrated. The following diagrams, generated using the DOT language, depict these key logical relationships.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Scanning calorimetry as an analytical tool in the study of drug-cyclodextrin interactions [flore.unifi.it]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Enhancing the Bioavailability of Poorly Soluble Drugs: Application Notes and Protocols for Cyclodextrin Inclusion Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can lead to variable dissolution rates and incomplete absorption, ultimately resulting in low and erratic bioavailability. Cyclodextrin (B1172386) (CD) inclusion complexation is a widely employed and effective technique to overcome these challenges. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to encapsulate poorly soluble drug molecules, forming inclusion complexes that enhance the drug's solubility, dissolution rate, and stability.

These application notes provide detailed protocols for the most common methods of preparing drug-cyclodextrin inclusion complexes: kneading, co-precipitation, freeze-drying, and spray-drying. Additionally, protocols for the characterization of these complexes using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) are included. Comparative data for select poorly soluble drugs are presented to aid in method selection and optimization.

Methods for Preparation of Cyclodextrin Inclusion Complexes

The choice of preparation method depends on the physicochemical properties of the drug and the cyclodextrin, as well as the desired characteristics of the final product.

Kneading Method

The kneading method is a simple and cost-effective technique suitable for laboratory-scale preparation. It involves the formation of a paste of the drug and cyclodextrin with a small amount of a hydro-alcoholic solvent, which facilitates the inclusion process.

Experimental Protocol:

-

Molar Ratio Determination: Determine the appropriate molar ratio of the drug to cyclodextrin (commonly 1:1, 1:2, or 1:5) based on preliminary phase solubility studies.[1]

-

Slurry Formation: Accurately weigh the cyclodextrin and place it in a mortar. Add a small volume of a suitable solvent (e.g., a 1:1 v/v mixture of ethanol (B145695) and water) to form a homogeneous slurry.[2]

-

Drug Incorporation: Gradually add the accurately weighed drug to the cyclodextrin slurry.

-

Kneading: Knead the mixture for a specified period (typically 30-60 minutes) to form a consistent paste.[2][3][4] During this process, small additional amounts of the solvent can be added to maintain the desired consistency.

-

Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 45-50°C) for 24 hours or until a constant weight is achieved.

-

Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

-

Storage: Store the prepared inclusion complex in a well-closed container in a desiccator.

Co-precipitation Method

The co-precipitation method involves dissolving both the drug and cyclodextrin in a suitable solvent system, followed by the precipitation of the inclusion complex upon changing the solvent polarity or temperature.

Experimental Protocol:

-

Solubilization: Dissolve the accurately weighed drug in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol). Dissolve the cyclodextrin in distilled water, which may require gentle heating.

-

Mixing: Add the drug solution dropwise to the cyclodextrin solution with continuous stirring.

-

Precipitation: Continue stirring the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature. The inclusion complex will precipitate out of the solution. Cooling the solution can often enhance precipitation.

-

Filtration: Separate the precipitated complex from the solution by filtration.

-

Washing: Wash the collected precipitate with a small amount of a suitable solvent to remove any uncomplexed drug adsorbed on the surface.

-

Drying: Dry the complex in an oven at a specified temperature (e.g., 50°C) or under vacuum to a constant weight.

-

Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to ensure uniformity.

-

Storage: Store the final product in a tightly sealed container.

Freeze-Drying (Lyophilization) Method

Freeze-drying is a gentle drying process that is particularly suitable for thermolabile drugs. It involves the removal of water from a frozen solution by sublimation under reduced pressure. This method often yields porous, amorphous complexes with high dissolution rates.

Experimental Protocol:

-

Solution Preparation: Dissolve the drug and cyclodextrin in a suitable solvent, typically distilled water. For poorly soluble drugs, a co-solvent system or the addition of a small amount of ammonia (B1221849) solution may be necessary to achieve complete dissolution.

-

Stirring: Stir the solution for a predetermined time (e.g., 24 hours) at room temperature to ensure the formation of the inclusion complex in the solution.

-